

# A Comprehensive Technical Guide to the Physical and Chemical Properties of Dimethylaminopropylamine (DMAPA)

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## Compound of Interest

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## Introduction

N,N-Dimethyl-1,3-propanediamine, commonly known as DMAPA, is a versatile aliphatic diamine that serves as a crucial intermediate and building block in a multitude of chemical syntheses.<sup>[1][2][3]</sup> Its unique structure, featuring both a primary and a tertiary amine group, imparts a distinct reactivity profile that makes it valuable in various industrial and pharmaceutical applications.<sup>[4]</sup> This guide provides an in-depth overview of the core physical and chemical properties of DMAPA liquid, detailed experimental protocols for their determination, and visualizations of key chemical pathways and workflows.

## Physical Properties

DMAPA is a clear, colorless to yellow liquid at room temperature with a characteristic faint, amine-like or ammoniacal odor.<sup>[1][2][5][6]</sup> It is completely miscible with water and many organic solvents such as alcohols, esters, and ketones, but has limited miscibility with diethyl ether, benzene, and chlorinated hydrocarbons.<sup>[2][3][5]</sup>

## Summary of Physical Properties

The following tables summarize the key physical properties of DMAPA.

Table 1: General and Thermal Properties

Property	Value	Units
Molecular Formula	C <sub>5</sub> H <sub>14</sub> N <sub>2</sub>	-
Molecular Weight	102.18	g/mol
Boiling Point	132.1 - 135	°C
Melting/Freezing Point	< -50 to -70	°C
Flash Point (Closed Cup)	30.5 - 35	°C
Autoignition Temperature	215	°C

Sources:[1][2][5][6][7][8]

Table 2: Density, Viscosity, and Other Properties

Property	Value	Units
Density (at 20°C)	0.812 - 0.82	g/cm <sup>3</sup>
Density (at 25°C)	0.789 - 0.8133	g/cm <sup>3</sup>
Vapor Pressure (at 20°C)	5 - 10	mmHg
Vapor Density (air=1)	3.5	-
Kinematic Viscosity (at 20°C)	1.6	mPa·s
Refractive Index (n <sub>D</sub> )	1.4328 - 1.436	-
pH (100 g/L at 20°C)	12.2	-
log P (Octanol-water partition coeff.)	-0.352	-

Sources:[1][2][5][6][7][8]

## Chemical Properties and Reactivity

The chemical behavior of DMAPA is dictated by its two amine functional groups. It acts as a base, readily reacting with acids in exothermic reactions to form salts.<sup>[1][3]</sup> Its nucleophilic nature is central to its utility in organic synthesis.<sup>[1][9]</sup>

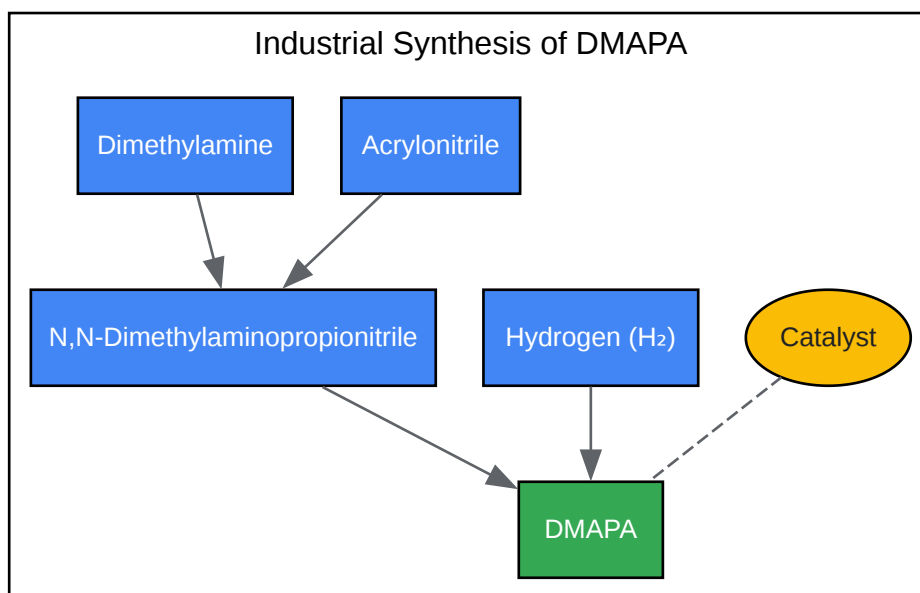
#### Key Reactive Behaviors:

- **Basicity:** As a diamine, it is a weak base and can neutralize acids.<sup>[2][3]</sup>
- **Nucleophilic Reactions:** The primary amine group is particularly reactive. For instance, when heated with a fatty acid, it forms an amide while the tertiary amine group remains intact.<sup>[4]</sup> This resulting amidoamine is a key intermediate for surfactants.<sup>[10][11]</sup>
- **Formation of Ureas:** It reacts with isocyanates to form ureas, a reaction utilized in polymer chemistry.<sup>[1]</sup>
- **Catalysis:** DMAPA is often employed as a catalyst, for example, in the production of polyurethane and epoxy resins.<sup>[1][2]</sup>
- **Incompatibilities:** DMAPA is incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.<sup>[3][12][13]</sup> It may generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides.<sup>[3][12]</sup>
- **Stability and Storage:** DMAPA is stable under recommended storage conditions but is sensitive to air and may discolor upon exposure.<sup>[3][4]</sup> It should be stored in a cool, well-ventilated area away from ignition sources, in tightly closed containers made of materials like carbon steel, stainless steel, or suitable plastics.<sup>[4][8][13][14]</sup> Contact with copper, zinc, lead, or their alloys should be avoided as they will be attacked by the amine.<sup>[4][14]</sup>

## Key Chemical Pathways

### Industrial Synthesis of DMAPA

The commercial production of DMAPA is typically a two-step process. It begins with the Michael reaction of dimethylamine with acrylonitrile to produce N,N-dimethylaminopropionitrile (DMAPN). The subsequent hydrogenation of DMAPN yields DMAPA.<sup>[1][2][9]</sup>



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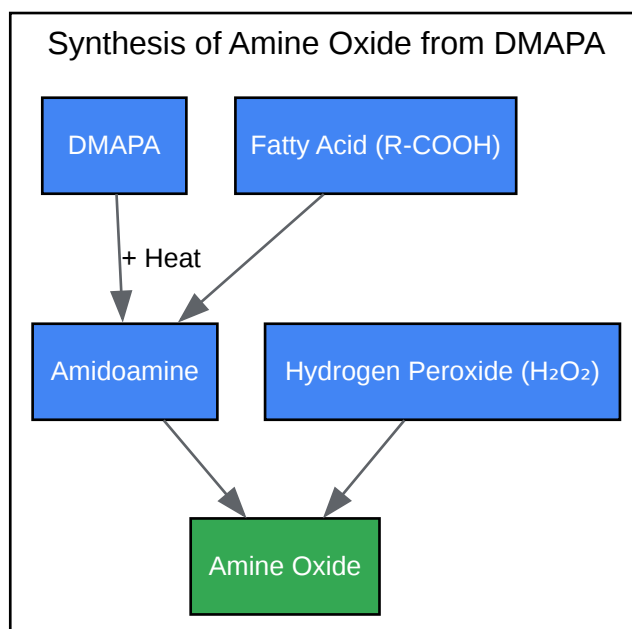
Caption: Industrial production workflow for DMAPA.

## Synthesis of Surfactants from DMAPA

DMAPA is a key precursor in the synthesis of amphoteric surfactants like cocamidopropyl betaine (CAPB) and other derivatives such as amine oxides and quaternary ammonium compounds.<sup>[4][10][11]</sup>

### 4.2.1 Formation of Amidoamine and Amine Oxide

DMAPA reacts with a fatty acid (e.g., Lauric Acid) to form an amidoamine. This intermediate can then be treated with hydrogen peroxide to yield an amine oxide, a type of non-ionic surfactant known for its foam-boosting properties.<sup>[4]</sup>

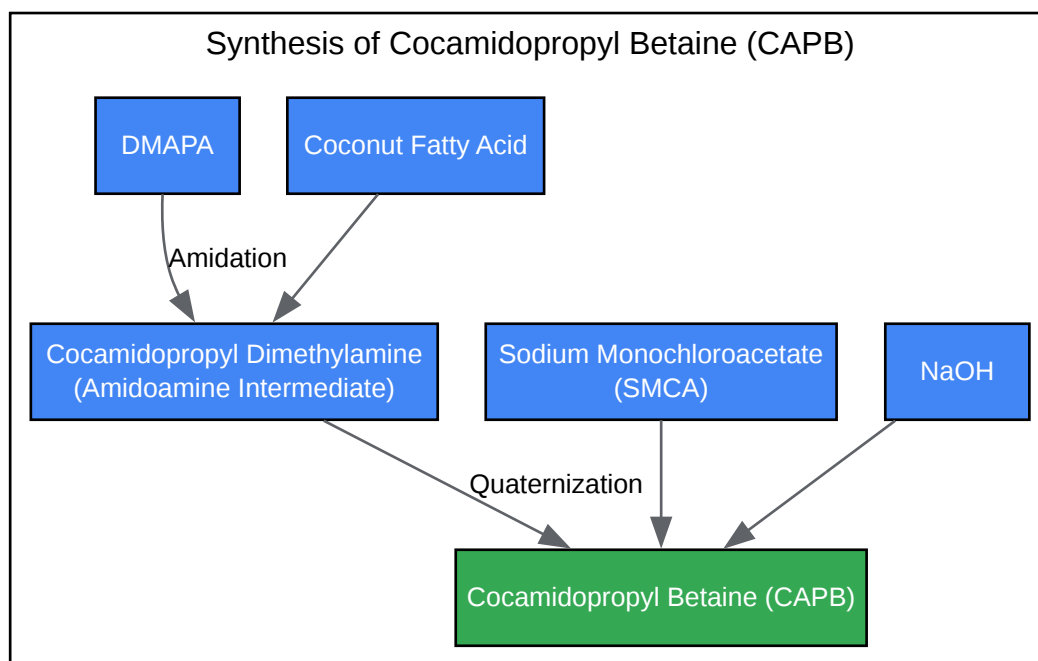


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Caption: Reaction pathway for amine oxide synthesis.

#### 4.2.2 Synthesis of Cocamidopropyl Betaine (CAPB)

The synthesis of CAPB involves two main steps. First, the amidation of DMAPA with fatty acids from sources like coconut oil to form the intermediate amidoamine. Second, the quaternization of the amidoamine with sodium monochloroacetate (SMCA) in the presence of a base.[10][11][15]



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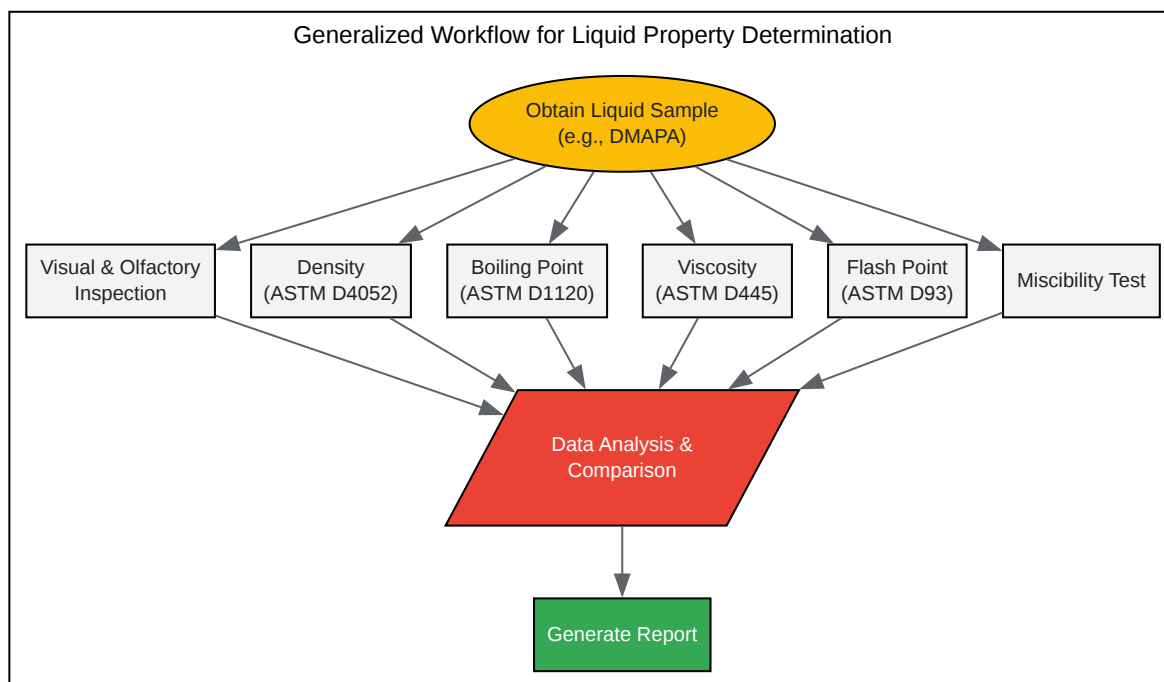
Caption: Two-step synthesis of Cocamidopropyl Betaine.

## Experimental Protocols for Property Determination

The determination of the physical and chemical properties of DMAPA follows standardized test methods, many of which are published by organizations like ASTM International.

## Generalized Experimental Workflow

The following diagram illustrates a general workflow for characterizing a liquid sample like DMAPA.



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Caption: General workflow for physical property testing.

## Detailed Methodologies

### 5.2.1 Boiling Point Determination (ASTM D1120)

This method determines the equilibrium boiling point of a liquid at atmospheric pressure.[3][14]

- Principle: A specified volume of the sample (e.g., 60 mL) is boiled in a standard 100-mL round-bottom flask fitted with a reflux condenser.[16] Boiling stones are added to ensure smooth boiling. The temperature of the boiling liquid is measured with a calibrated thermometer or thermocouple.[3][16]
- Procedure:

- Place 60 mL of DMAPA into the flask with a few boiling stones.
- Assemble the apparatus with the condenser and thermometer, ensuring the thermometer bulb is positioned correctly within the liquid.
- Apply heat using an electric heating mantle to bring the liquid to a boil.
- Allow the system to reach equilibrium, where the temperature reading is stable.
- Record the stable temperature as the boiling point.
- Correct the observed boiling point for any deviation from standard atmospheric pressure.

### 5.2.2 Density Determination (ASTM D4052)

This method covers the determination of density and relative density of liquids using a digital density meter.<sup>[2][4][17]</sup>

- Principle: The method is based on the oscillating U-tube principle.<sup>[4]</sup> A small volume of the liquid sample is introduced into a U-shaped tube, which is then electronically excited to oscillate. The instrument measures the oscillation period, which is directly related to the density of the sample. The instrument must be calibrated with at least two reference standards (e.g., dry air and pure water).
- Procedure:
  - Calibrate the digital density meter according to the manufacturer's instructions.
  - Ensure the U-tube is clean and dry.
  - Inject approximately 1-2 mL of the DMAPA sample into the U-tube, ensuring no air bubbles are present.<sup>[17]</sup>
  - Allow the sample to reach thermal equilibrium at the desired test temperature.
  - The instrument will automatically measure the oscillation period and calculate the density.
  - Record the density value.



### 5.2.3 Kinematic Viscosity Determination (ASTM D445)

This test method specifies a procedure for determining the kinematic viscosity of transparent and opaque liquids.[\[1\]](#)[\[9\]](#)[\[18\]](#)

- Principle: The method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer.[\[1\]](#)[\[8\]](#) The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.
- Procedure:
  - Select a calibrated glass capillary viscometer appropriate for the expected viscosity of DMAPA.
  - Charge the viscometer with the DMAPA sample.
  - Place the viscometer in a constant-temperature bath until the sample reaches the test temperature.[\[9\]](#)
  - Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.
  - Allow the liquid to flow down the capillary under gravity.
  - Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.
  - Calculate the kinematic viscosity using the viscometer's calibration constant.

### 5.2.4 Flash Point Determination (ASTM D93)

This method determines the flash point of petroleum products using a Pensky-Martens closed-cup tester.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Principle: A brass test cup is filled with the sample and fitted with a cover.[\[19\]](#) The sample is heated at a controlled rate while being stirred.[\[5\]](#)[\[19\]](#) An ignition source is periodically

directed into the cup until a flash is observed. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.[19]

- Procedure:
  - Fill the test cup with DMAPA to the specified level.
  - Place the lid on the cup and insert the thermometer and ignition source.
  - Begin heating the sample at the specified rate while stirring.
  - At prescribed temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.
  - Record the temperature at which a distinct flash is observed inside the cup.
  - Correct the observed flash point for barometric pressure.

#### 5.2.5 Water Miscibility Determination (Qualitative)

This procedure determines if a liquid is miscible with water.[20][21]

- Principle: The solvent is mixed with water, and the resulting mixture is visually inspected for clarity or the formation of separate layers. A clear, single-phase solution indicates miscibility, while cloudiness or the presence of two layers indicates immiscibility.[22]
- Procedure:
  - Add a known volume (e.g., 1 mL) of DMAPA to a clean, dry test tube.
  - Add a known volume (e.g., 1 mL) of distilled water to the same test tube.
  - Stopper the test tube and shake vigorously for 10-15 seconds.
  - Allow the mixture to stand for a few minutes.
  - Visually observe the mixture. The absence of any phase separation or turbidity confirms that DMAPA is miscible with water.

## Conclusion

DMAPA is a chemical of significant industrial importance, characterized by its unique bifunctional nature. Its physical properties, such as a relatively high boiling point and complete miscibility with water, make it suitable for a wide range of process conditions. Its chemical reactivity, driven by the presence of both primary and tertiary amine groups, allows it to be a versatile precursor in the synthesis of numerous value-added products, most notably surfactants used in personal care and industrial applications. A thorough understanding of these properties, determined through standardized experimental protocols, is essential for its safe handling, effective application, and the development of new and innovative uses in research and industry.

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